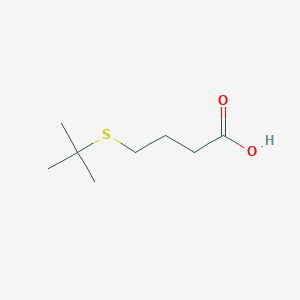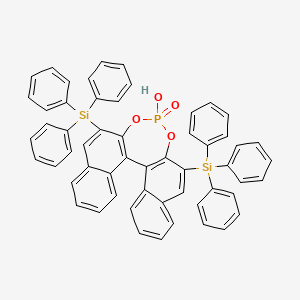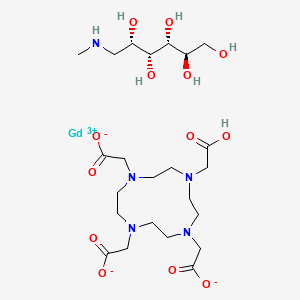![molecular formula C12H13NO3 B3431789 (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-66-5](/img/no-structure.png)
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, also known as 3-DMP-2E-PA, is a small molecule that has been studied for its potential applications in scientific research. It is a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, and is characterized by its ability to form a stable covalent bond with other molecules. The properties of 3-DMP-2E-PA have been studied in the context of its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biotechnology.
Scientific Research Applications
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of various biologically active compounds, such as drugs, hormones, and vitamins. In addition, (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid has been used in the synthesis of various materials, such as polymers, catalysts, and surfactants.
Mechanism of Action
The mechanism of action of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid is not yet fully understood. However, it is believed that the molecule acts as an acid-base catalyst, which facilitates the formation of covalent bonds between molecules. It is also believed that the molecule can act as an electron-donating or electron-withdrawing group, which can affect the reactivity of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid are not yet fully understood. However, it is believed that the molecule can affect the activity of enzymes, hormones, and other biochemical pathways. It is also believed that the molecule can affect the activity of ion channels, which can affect the function of cells.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid for laboratory experiments include its stability, low cost, and ease of synthesis. The molecule is also relatively non-toxic and does not produce any hazardous by-products. The main limitation of using (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid is that its mechanism of action is not yet fully understood, which can limit its effectiveness in some applications.
Future Directions
The future directions for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, biochemical and physiological effects, and potential applications in synthetic organic chemistry, medicinal chemistry, and biotechnology. Additionally, further research could be conducted into the development of new methods of synthesis and the optimization of existing methods. Finally, further research could be conducted into the potential therapeutic applications of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, such as the treatment of diseases or the development of new drugs.
Synthesis Methods
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an acid such as hydrochloric acid or sulfuric acid. This reaction produces a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, which is then purified and characterized. Other methods of synthesis include the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an alkali metal, such as sodium or potassium, to form a carboxylate salt. This salt can then be purified and characterized.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid involves the reaction of 3-acetyl-2-oxo-4-phenylbutanoic acid with 3,5-dimethylaniline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-acetyl-2-oxo-4-phenylbutanoic acid", "3,5-dimethylaniline", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 3-acetyl-2-oxo-4-phenylbutanoic acid (1.0 equiv) and 3,5-dimethylaniline (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
CAS RN |
929697-66-5 |
Product Name |
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
InChI Key |
RMPBFVIFASQTTQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)
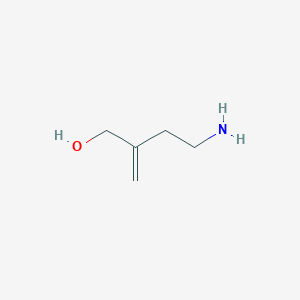
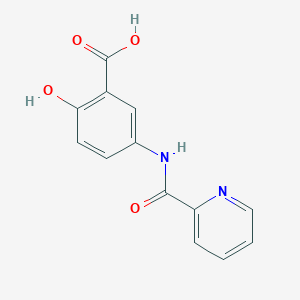
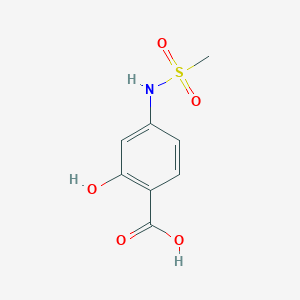
![2-[4-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B3431747.png)
![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)

![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)
![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)
![3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3431773.png)
